4-Ethylmethcathinone Hydrochloride

Übersicht

Beschreibung

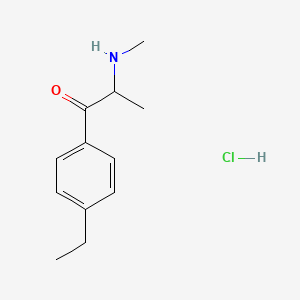

4-Ethylmethcathinone Hydrochloride (4-EMC HCl) is a synthetic cathinone derivative with the molecular formula C₁₂H₁₇NO·HCl and a molecular weight of 227.73 g/mol . Structurally, it features an ethyl group at the para position of the phenyl ring and a methylamino group attached to the β-carbon of the ketone backbone (IUPAC name: 1-(4-ethylphenyl)-2-(methylamino)propan-1-one hydrochloride) . This compound is commonly marketed under street names like "NRG-2" and is often mixed with other substituted cathinones .

As a certified reference material (CRM), 4-EMC HCl is utilized in clinical toxicology, forensic analysis, and urine drug testing via GC-MS or LC-MS/MS methodologies . It is stored at -20°C to ensure stability and is classified under UN 1230 (Category 3, PG 2) for transportation . Notably, 4-EMC is a controlled substance in jurisdictions like Vermont (USA) and is regulated under analogue laws globally due to its structural similarity to banned stimulants .

Vorbereitungsmethoden

Starting Materials and Reagents

The synthesis of 4-ethylmethcathinone hydrochloride begins with carefully selected precursors and reagents. The primary starting material is 4-ethylpropiophenone (C₁₁H₁₄O), a ketone derivative substituted with an ethyl group at the para position. Methylamine (CH₃NH₂) serves as the amine source, while sodium cyanoborohydride (NaBH₃CN) acts as the reducing agent in the reductive amination step. Hydrochloric acid (HCl) is used for salt formation, and ethanol or methanol facilitates recrystallization .

Table 1: Key Starting Materials and Their Roles

| Component | Role | Purity Requirement |

|---|---|---|

| 4-Ethylpropiophenone | Ketone precursor | ≥98% |

| Methylamine | Amine donor | Anhydrous, ≥99% |

| Sodium cyanoborohydride | Selective reducing agent | ≥95% |

| Hydrochloric acid | Salt formation | 37% concentration |

| Ethanol | Recrystallization solvent | HPLC grade |

Synthesis Procedure

Reductive Amination

The cornerstone of 4-ethylmethcathinone synthesis is reductive amination , a one-pot reaction that converts the ketone group of 4-ethylpropiophenone into a secondary amine. The process involves the following steps:

-

Reaction Setup : 4-Ethylpropiophenone is dissolved in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Methylamine is introduced in stoichiometric excess (1.5–2.0 equivalents) to drive the reaction to completion .

-

Reduction : Sodium cyanoborohydride (1.2 equivalents) is added gradually at 0–5°C to minimize side reactions. The mixture is stirred for 12–24 hours under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

-

Workup : The reaction is quenched with ice-cold water, and the free base is extracted using DCM. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure .

The overall reaction is represented as:

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and water solubility:

-

Acid Treatment : The free base is dissolved in anhydrous ethanol, and concentrated HCl is added dropwise at 0°C until precipitation occurs (pH ≈ 2–3) .

-

Recrystallization : The crude hydrochloride salt is recrystallized from hot ethanol, yielding white crystalline powder with a melting point of 182.2°C .

Purification and Characterization

Recrystallization

Recrystallization in ethanol removes unreacted starting materials and byproducts. Optimal conditions include:

-

Solvent-to-solute ratio : 10:1 (v/w)

-

Temperature gradient : Dissolution at 78°C (ethanol’s boiling point), followed by cooling to −20°C .

Analytical Techniques

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, D₂O): Key peaks include δ 1.25 (t, 3H, CH₂CH₃), δ 2.75 (s, 3H, NCH₃), and δ 7.50 (d, 2H, aromatic H) .

-

¹³C NMR : Confirms the ethyl (δ 15.2), methylamine (δ 34.8), and carbonyl (δ 208.5) groups .

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Column : DB-1 MS (30 m × 0.25 mm)

-

Retention time : 8.2 minutes

Industrial-Scale Production

Industrial methods prioritize efficiency and consistency:

-

Continuous Flow Reactors : Enhance heat and mass transfer, reducing reaction time from 24 hours to 2–3 hours .

-

Automated pH Control : Ensures precise HCl addition during salt formation, minimizing batch-to-batch variability .

-

In-line Analytics : Real-time NMR and IR spectroscopy monitor reaction progress, enabling immediate adjustments .

Table 2: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–1000 L |

| Yield | 65–75% | 80–85% |

| Purity | ≥95% | ≥98% |

| Process Time | 24–48 hours | 6–8 hours |

Challenges and Optimization

Analyse Chemischer Reaktionen

Reaktionstypen

4-Ethylmethcathinon (Hydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu den entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen Bedingungen eingesetzt.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören:

Oxidation: 4-Ethylbenzoylforminsäure

Reduktion: 4-Ethylmethcathinol

Substitution: N-Alkyl- oder N-Acyl-Derivate von 4-Ethylmethcathinon

Wissenschaftliche Forschungsanwendungen

4-Ethylmethcathinon (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizin: Obwohl es nicht für die medizinische Anwendung zugelassen ist, wird es wegen seiner pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen untersucht.

Industrie: Es wird bei der Entwicklung neuer psychoaktiver Substanzen und für forensische Analysen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-Ethylmethcathinon (Hydrochlorid) beinhaltet die Hemmung von Monoamintransportern, was zu erhöhten Spiegeln von Neurotransmittern wie Dopamin, Noradrenalin und Serotonin im synaptischen Spalt führt. Dies führt zu stimulierenden und entaktogenen Wirkungen. Die Verbindung zielt in erster Linie auf den Dopamintransporter ab, was zu ihren psychoaktiven Eigenschaften beiträgt .

Wirkmechanismus

The mechanism of action of 4-Ethylmethcathinone (hydrochloride) involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in stimulant and entactogenic effects. The compound primarily targets the dopamine transporter, contributing to its psychoactive properties .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Substituted cathinones differ primarily in their aryl ring substituents and alkylamine side chains. Key structural analogues of 4-EMC HCl include:

| Compound | Molecular Formula | Substituents (Aryl/Amine) | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-EMC HCl | C₁₂H₁₇NO·HCl | Ethyl (para)/Methyl | 227.73 |

| 4-Methylethcathinone HCl | C₁₂H₁₅NO·HCl | Methyl (para)/Ethyl | 225.71 |

| MDPV (3,4-Methylenedioxypyrovalerone) | C₁₆H₂₁NO₃ | Methylenedioxy/Pyrrolidine | 275.34 |

| α-PVP (α-Pyrrolidinopentiophenone) | C₁₅H₂₁NO | None/Pyrrolidine | 231.33 |

| 4-MMC (Mephedrone) | C₁₁H₁₅NO·HCl | Methyl (para)/Methyl | 213.70 |

Key Structural Insights :

- Pyrrolidine-containing cathinones (e.g., MDPV, α-PVP) exhibit prolonged stimulant effects due to resistance to enzymatic degradation .

Pharmacological and Toxicological Profiles

Potency and Receptor Affinity

- 4-EMC: Limited in vivo data exist, but its effects are inferred from structural analogs. Synthetic cathinones generally inhibit monoamine reuptake (e.g., dopamine, norepinephrine), with potency influenced by substituents .

- 4-MMC : Rapid onset but short duration due to methyl substitution; associated with severe hyperthermia and cardiotoxicity .

Acute Toxicity

Analytical Detection

4-EMC and its analogues are detected using LC-MS/MS or GC-MS with deuterated internal standards (e.g., MDPV-d8) . Key challenges include:

- Co-elution: Similar retention times among cathinones (e.g., 4-EMC vs. 4-MMC) require high-resolution MS for differentiation .

- Metabolites : 4-EMC undergoes N-demethylation and β-ketone reduction, producing metabolites detectable in urine .

Legal Status and Regulatory Controls

| Compound | Legal Status (Examples) |

|---|---|

| 4-EMC HCl | Controlled in Vermont (USA); analogue laws apply |

| 4-MMC (Mephedrone) | Schedule I (USA, UK) |

| MDPV | Schedule I (USA, EU) |

| α-PVP | Schedule I (USA, China) |

Stability and Handling

Biologische Aktivität

4-Ethylmethcathinone (4-EMC) is a synthetic cathinone, a class of psychoactive substances that have gained attention due to their stimulant properties and potential for abuse. As a structural isomer of 4-methylethcathinone (4-MEC), 4-EMC has been identified in various regions, particularly in Europe and Australia, since its emergence in the illicit drug market around 2020. This article provides a comprehensive overview of the biological activity of 4-EMC, focusing on its pharmacological effects, toxicity, and potential for abuse.

- IUPAC Name : 4-Ethylmethcathinone

- Molecular Formula : C₁₂H₁₇NO

- Molar Mass : 191.274 g/mol

4-EMC primarily acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Similar to other synthetic cathinones, it exhibits both uptake inhibition and substrate activity across these transporters:

| Transporter | Activity Type | Potency |

|---|---|---|

| DAT | Substrate | Moderate |

| NET | Substrate | Moderate |

| SERT | Substrate | Variable |

This mechanism leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, contributing to its stimulant effects .

Pharmacological Effects

Research indicates that 4-EMC produces effects similar to those of other stimulants, including increased locomotor activity, elevated heart rate, and heightened blood pressure. In animal studies, administration of 4-EMC resulted in significant cardiovascular responses:

- Increased Blood Pressure : Comparable to mephedrone.

- Increased Heart Rate : Observed in telemetry studies.

- Locomotor Activity : Enhanced activity levels in rodent models.

These findings suggest that 4-EMC may pose similar risks for cardiovascular complications as other synthetic cathinones .

Toxicity and Adverse Effects

The toxicity profile of 4-EMC includes several concerning effects:

- Cardiovascular Issues : Reports indicate cases of tachycardia and hypertension associated with its use.

- Neurotoxicity : Studies have shown potential neurotoxic effects, including inflammation and altered neurotransmitter dynamics.

- Renal Toxicity : Elevated blood urea nitrogen levels have been noted in cases of overdose.

A case study highlighted the acute renal failure associated with synthetic cathinones, emphasizing the need for caution regarding their use .

Case Studies

-

Case Report on Toxicity :

A study documented the acute toxicity of synthetic cathinones including 4-EMC. The patient exhibited severe agitation, hypertension, and renal impairment after consumption. Toxicological analysis confirmed the presence of multiple synthetic cathinones . -

Epidemiological Study :

An epidemiological survey indicated a rising trend in emergency department visits linked to synthetic cathinones, with 4-EMC being one of the frequently detected substances. The data suggested a correlation between increased availability of these substances and higher rates of adverse health outcomes .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Ethylmethcathinone Hydrochloride in laboratory settings?

- Methodological Answer : Researchers must prioritize PPE (e.g., nitrile gloves, sealed goggles) and ventilation to mitigate hazards like skin irritation (H315), eye damage (H319), and respiratory effects (H335) . Storage should adhere to OSHA HCS standards: use airtight containers in well-ventilated areas, avoid exposure to incompatible materials, and follow local waste disposal regulations . Acute toxicity data (oral LD50: 500 mg/kg in rodents) should guide risk assessments for in vivo studies.

Q. How can researchers validate the purity of this compound for experimental use?

- Methodological Answer : Use certified reference materials (CRMs) with defined concentrations (e.g., 1.0 mg/mL in methanol) for calibration. Analytical techniques like LC-MS or GC-MS should be paired with structural characterization (e.g., NMR, FT-IR) to confirm molecular identity (C₁₂H₁₇NO·HCl, MW: 227.73 g/mol) . Cross-validate results against peer-reviewed databases (e.g., PubChem) to exclude contaminants like 4-methylmethcathinone analogs .

Q. What analytical techniques are optimal for quantifying this compound in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity for detecting low concentrations in matrices like serum or urine . For forensic applications, employ solid-phase extraction (SPE) to isolate the compound from biological debris, followed by quantification against CRMs . Stability testing (e.g., freeze-thaw cycles, long-term storage at -20°C) is critical to prevent degradation .

Advanced Research Questions

Q. How can conflicting toxicological data on this compound be resolved?

- Methodological Answer : Discrepancies in LD50 or EC50 values often arise from variations in purity, dosage forms, or model organisms. To address this:

- Standardize test substances using CRMs .

- Conduct dose-response studies across multiple species (e.g., rodents, zebrafish) .

- Compare results against structurally similar cathinones (e.g., 4-methylmethcathinone) to identify structure-activity relationships .

- Use meta-analysis frameworks to reconcile data from heterogeneous studies .

Q. What experimental strategies are recommended for studying the metabolic pathways of this compound?

- Methodological Answer :

- In vitro models : Incubate the compound with liver microsomes (human/rodent) to identify phase I metabolites (e.g., N-dealkylation, β-keto reduction) .

- Isotopic labeling : Use deuterated analogs to track metabolic transformations via high-resolution MS .

- In silico tools : Apply CYP450 enzyme docking simulations (e.g., AutoDock Vina) to predict dominant metabolic routes .

Q. How does this compound interact with monoamine transporters, and how can this be experimentally verified?

- Methodological Answer :

- Radioligand binding assays : Use [³H]-dopamine or [³H]-serotonin in transfected HEK293 cells expressing human DAT/SERT to measure uptake inhibition .

- Electrophysiology : Patch-clamp recordings can assess its effects on neuronal activity in brain slice preparations .

- Behavioral assays : Compare locomotor stimulation in rodents with known dopaminergic agonists (e.g., amphetamine) to infer mechanism .

Q. What are the best practices for assessing environmental persistence of this compound?

- Methodological Answer :

- PBT/vPvB assessment : Follow OECD guidelines to evaluate biodegradation (e.g., OECD 301F), bioaccumulation (log Kow), and aquatic toxicity (e.g., Daphnia magna acute tests) .

- Soil mobility studies : Use column leaching experiments to measure adsorption coefficients (Kd) .

- Wastewater analysis : Deploy advanced oxidation processes (e.g., UV/H₂O₂) to track degradation byproducts .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported receptor affinity profiles of this compound?

- Methodological Answer :

- Replicate assays : Repeat binding studies (e.g., Ki measurements) under standardized conditions (pH, temperature) .

- Control for stereochemistry : Verify enantiomeric purity, as stereoisomers may exhibit divergent affinities .

- Cross-species comparisons : Test receptor interactions in human vs. rodent models to identify species-specific effects .

Q. Why do stability studies of this compound in biological matrices yield variable results?

- Methodological Answer :

- Matrix effects : Differences in plasma protein binding or enzymatic activity (e.g., esterases) across species can alter degradation rates .

- Sample preparation : Stabilize samples with additives (e.g., sodium fluoride for blood) to inhibit microbial growth .

- Storage validation : Conduct stability tests under intended storage conditions (-80°C vs. -20°C) and document degradation kinetics .

Eigenschaften

IUPAC Name |

1-(4-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAVBQDFUOWSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348016 | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-87-4 | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYLMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LXH6V39N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.